molecular formula C11H16ClNO4 B1435914 Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride CAS No. 2060031-54-9

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride

Cat. No.: B1435914
CAS No.: 2060031-54-9
M. Wt: 261.7 g/mol
InChI Key: GTFXSDRIFGSZGU-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO4. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxyethoxy group, and a methyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride typically involves the esterification of 4-amino-3-(2-methoxyethoxy)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the amino and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

Methyl 4-amino-3-(2-methoxyethoxy)benzoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, mechanisms of action, and comparisons with related compounds.

This compound features a methoxyethoxy group that enhances its solubility and bioavailability. The compound can be represented by the following chemical structure:

  • Chemical Formula : C12_{12}H17_{17}ClN2_{2}O4_{4}
  • Molecular Weight : 276.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group allows for potential hydrogen bonding with target proteins, while the methoxyethoxy moiety contributes to its hydrophilicity, facilitating better interaction with biological membranes .

Interaction with Enzymes

Research indicates that compounds with similar structures can inhibit key enzymes involved in bacterial metabolism. For instance, studies on related carbamate compounds have shown that they can disrupt metabolic functions in bacteria like Staphylococcus aureus, leading to bacteriostasis through loss of the cell's ability to synthesize essential components .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's effectiveness is often compared to standard antibiotics such as ciprofloxacin and isoniazid.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (μg/mL)Activity Level
This compound8Moderate
Ciprofloxacin1High
Isoniazid0.5High

Cytotoxicity Assessment

Cytotoxicity assays using human cell lines (e.g., THP-1 monocytes) have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits antimicrobial properties, it also demonstrates a degree of cytotoxicity at higher concentrations, necessitating careful consideration in therapeutic applications .

Table 2: Cytotoxicity Results

Concentration (μM)Viability (%)
1090
5075
10050

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Study on Antimycobacterial Activity : A study highlighted that derivatives similar to methyl 4-amino-3-(2-methoxyethoxy)benzoate exhibited enhanced activity against Mycobacterium avium and Mycobacterium intracellulare, suggesting potential for development as an antimycobacterial agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the amino and methoxy groups significantly affect the compound's potency against various targets, indicating that specific structural features are crucial for enhancing biological activity .
  • Comparative Analysis : Methyl 4-amino-3-(2-methoxyethoxy)benzoate was compared with other benzoate derivatives in terms of solubility and bioactivity, revealing that the methoxyethoxy substitution improves both solubility and interaction with biological targets.

Properties

IUPAC Name

methyl 4-amino-3-(2-methoxyethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12;/h3-4,7H,5-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFXSDRIFGSZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.